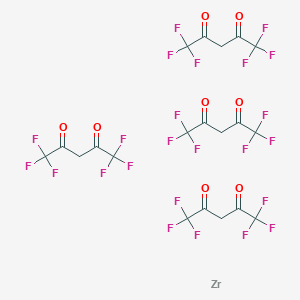

Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)- is a useful research compound. Its molecular formula is C10H14O4Sn and its molecular weight is 316.93 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Transparent Conducting Oxides

Tin compounds, such as zinc-indium-tin oxide (ZITO), are explored as potential replacements for tin-doped indium oxide (ITO) in the fabrication of transparent conducting oxides (TCOs). These materials are critical for optoelectronic devices, where the demand for alternative TCOs has grown due to the increasing cost of indium and technological advancements (Hoel et al., 2010).

Dye-Sensitised Solar Cells

Research on tin oxide (SnO2) has demonstrated its utility in dye-sensitised solar cells (DSSCs) as a photoanode material. SnO2 is favored for its high electrical conductivity and optical transparency, offering a higher electron mobility and wider optical transparency compared to other metal oxide semiconductors. Innovative strategies aim to overcome its limitations and enhance the efficiency of SnO2-based DSSCs (Wali et al., 2015).

Coating of Tool Steels

Titanium nitride (TiN) coatings on tool steels, a process that began in the mid-1960s, have significantly contributed to increasing tool life, improving product surface quality, and enhancing production rates. TiN coatings are known for their high hardness, excellent adhesion, and resistance to wear, corrosion, and temperature (Zhang & Zhu, 1993).

Environmental Immobilization

Studies have evaluated materials, including tin-based ones, for the immobilization of hazardous substances like radioactive iodine and technetium. Tin-based materials demonstrated high capacity for these substances, offering potential applications in environmental remediation and reducing the mobility of these contaminants in groundwater (Pearce et al., 2019).

Gas Sensing Materials

Surface science studies of metal oxide gas sensors, particularly tin dioxide (SnO2), have provided insights into their fundamental understanding. These studies focus on the composition, structure, electronic, and chemical properties of SnO2, exploring its potential as a sensitive material for gas detection (Batzill, 2006).

Tin Pest Phenomenon

Research on the tin pest phenomenon, where tin undergoes a transformation at temperatures below 13.2°C, impacting its structural integrity, is critical for industries requiring reliable electronic systems at low temperatures. Understanding this phenomenon is essential for evaluating electronic reliability in adverse conditions (Cornelius et al., 2017).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)- involves the reaction of tin(II) chloride with 2,4-pentanedione in the presence of a base to form the desired compound.", "Starting Materials": [ "Tin(II) chloride", "2,4-pentanedione", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve Tin(II) chloride in a suitable solvent (e.g. ethanol) to form a solution.", "Step 2: Add 2,4-pentanedione to the solution and stir the mixture for several hours at room temperature.", "Step 3: Add a base (e.g. sodium hydroxide) to the mixture to neutralize the hydrochloric acid produced during the reaction.", "Step 4: Filter the resulting solution to remove any insoluble impurities.", "Step 5: Evaporate the solvent to obtain the desired compound as a solid product." ] } | |

Número CAS |

16009-86-2 |

Fórmula molecular |

C10H14O4Sn |

Peso molecular |

316.93 g/mol |

Nombre IUPAC |

bis[[(Z)-4-oxopent-2-en-2-yl]oxy]tin |

InChI |

InChI=1S/2C5H8O2.Sn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; |

Clave InChI |

XDRPDDZWXGILRT-FDGPNNRMSA-L |

SMILES isomérico |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sn+2] |

SMILES |

CC(=CC(=O)C)O[Sn]OC(=CC(=O)C)C |

SMILES canónico |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sn+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)